

Introduction: The Analytical Imperative for a Complex Halogenated Phenol

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Compound of Interest

Compound Name: *2-Bromo-4-chloro-5-(trifluoromethyl)phenol*

CAS No.: 1203898-21-8

Cat. No.: B1522509

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2-Bromo-4-chloro-5-(trifluoromethyl)phenol is a highly substituted aromatic compound with significant potential as an intermediate in the synthesis of novel pharmaceuticals and agrochemicals. The presence of multiple halogen substituents and a trifluoromethyl group imparts unique chemical properties that are of interest in drug discovery and material science. [1] Rigorous analytical characterization is paramount to ensure the purity, stability, and quality of this intermediate, which directly impacts the safety and efficacy of the final products.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the analytical methods for the quantification and structural elucidation of **2-Bromo-4-chloro-5-(trifluoromethyl)phenol**. We will explore detailed protocols for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), along with insights into Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation. The methodologies presented herein are designed to be robust, reliable, and adaptable to various laboratory settings.

Physicochemical Properties

A foundational understanding of the physicochemical properties of **2-Bromo-4-chloro-5-(trifluoromethyl)phenol** is crucial for analytical method development.

Property	Value	Source
Molecular Formula	C ₇ H ₃ BrClF ₃ O	Inferred
Molecular Weight	275.45 g/mol	Calculated
Appearance	Expected to be a solid or oil	Inferred from similar compounds
pKa	Expected to be lower than phenol (9.9) due to electron-withdrawing groups	[2]
Solubility	Expected to be soluble in organic solvents like methanol, acetonitrile, and dichloromethane	General chemical principles

The strong electron-withdrawing nature of the bromine, chlorine, and trifluoromethyl groups is anticipated to significantly increase the acidity of the phenolic hydroxyl group.[2] This is a key consideration for developing chromatographic separations, as pH control of the mobile phase in HPLC will be critical to maintain a consistent and reproducible retention time.

High-Performance Liquid Chromatography (HPLC): A Stability-Indicating Approach

Reverse-phase HPLC is the workhorse for purity determination and quantification of non-volatile and semi-volatile organic compounds in the pharmaceutical industry.[3][4] A well-developed HPLC method can serve as a stability-indicating assay, capable of separating the target analyte from its impurities and degradation products.[4][5]

Principle of the Method

The proposed method utilizes a reversed-phase C18 column where the nonpolar stationary phase retains the analyte based on its hydrophobicity. A gradient elution with a mixture of an aqueous mobile phase and an organic modifier (acetonitrile) allows for the efficient separation of the target compound from potential impurities with different polarities. The acidic pH of the mobile phase ensures that the phenolic hydroxyl group remains protonated, leading to a

consistent retention time and improved peak shape. Detection is achieved using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Experimental Protocol: HPLC

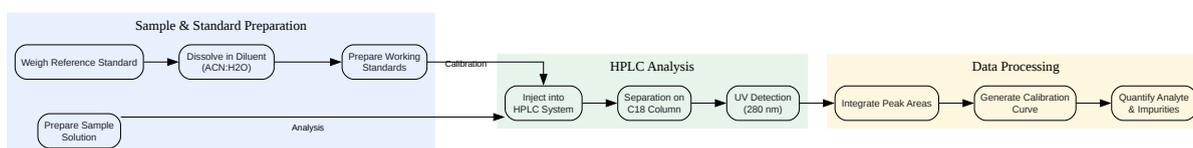
- Instrumentation:
 - A high-performance liquid chromatography system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
 - Data acquisition and processing software.
- Chromatographic Conditions:

Parameter	Recommended Setting	Rationale
Column	C18, 4.6 x 150 mm, 5 µm	Provides good retention and resolution for nonpolar to moderately polar compounds.
Mobile Phase A	0.1% Phosphoric Acid in Water	Acidic modifier to suppress ionization of the phenol.
Mobile Phase B	Acetonitrile	Common organic modifier in reversed-phase HPLC.
Gradient Elution	0-2 min: 40% B-15 min: 40% to 90% B-15-18 min: 90% B-18-18.1 min: 90% to 40% B-18.1-25 min: 40% B	A gradient is necessary to elute potential impurities with a wide range of polarities and to ensure the elution of the highly retained analyte.
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column.
Column Temperature	30 °C	To ensure reproducible retention times.
Injection Volume	10 µL	A typical injection volume.
Detection Wavelength	280 nm	Phenolic compounds typically exhibit strong absorbance in this region. A PDA detector can be used to identify the wavelength of maximum absorbance.[6]

- Sample and Standard Preparation:
 - Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of **2-Bromo-4-chloro-5-(trifluoromethyl)phenol** reference standard and dissolve it in 10 mL of diluent (Acetonitrile:Water 50:50 v/v).

- Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL.
- Sample Solution: Prepare sample solutions at a target concentration of approximately 50 µg/mL in the diluent.
- Method Validation:
 - The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
 - Forced degradation studies should be performed (acidic, basic, oxidative, thermal, and photolytic stress) to demonstrate the stability-indicating nature of the method.[4][5]

HPLC Workflow Diagram



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Caption: Workflow for HPLC analysis of **2-Bromo-4-chloro-5-(trifluoromethyl)phenol**.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities and Structural Confirmation

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.[7] It is particularly useful for identifying process impurities that may be more volatile than the main compound and for providing structural information through mass spectral fragmentation patterns.

Principle of the Method

The sample is vaporized in a heated inlet and separated based on its boiling point and interaction with a stationary phase in a capillary column.[8] The separated components then enter a mass spectrometer, where they are ionized (typically by electron ionization), and the resulting ions are separated by their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that can be used for identification.

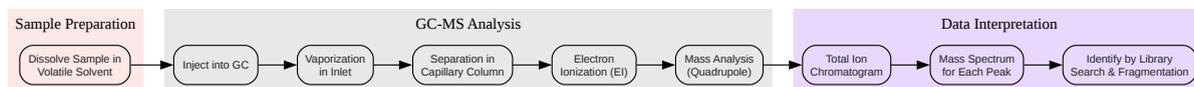
Experimental Protocol: GC-MS

- Instrumentation:
 - A gas chromatograph equipped with a split/splitless inlet, a capillary column, and a mass selective detector (MSD).
 - Data acquisition and processing software with a mass spectral library.
- Chromatographic and Mass Spectrometric Conditions:

Parameter	Recommended Setting	Rationale
Column	DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness	A non-polar column suitable for a wide range of semi-volatile compounds.
Carrier Gas	Helium	Inert carrier gas.
Inlet Temperature	250 °C	To ensure complete vaporization of the analyte.
Injection Mode	Split (e.g., 50:1)	To prevent column overloading.
Oven Program	Initial: 100 °C (hold 2 min) Ramp: 15 °C/min to 280 °C Hold: 5 min at 280 °C	A temperature program is essential for separating compounds with different boiling points.
Ionization Mode	Electron Ionization (EI) at 70 eV	Standard ionization technique that produces reproducible fragmentation patterns.
Mass Scan Range	40-400 amu	To cover the expected mass of the parent ion and its fragments.
MSD Transfer Line	280 °C	To prevent condensation of the analyte.

- Sample Preparation:
 - Prepare a solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate at a concentration of approximately 100 µg/mL.

GC-MS Workflow Diagram



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Caption: Workflow for GC-MS analysis of **2-Bromo-4-chloro-5-(trifluoromethyl)phenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structure Elucidation

NMR spectroscopy is an indispensable tool for the definitive structural confirmation of organic molecules. Both ^1H and ^{13}C NMR should be employed to verify the identity and purity of **2-Bromo-4-chloro-5-(trifluoromethyl)phenol**.

Expected Spectral Features

- ^1H NMR: The aromatic region of the ^1H NMR spectrum is expected to show two signals, each corresponding to a single proton. Due to the substitution pattern, these protons will likely appear as singlets or very narrowly split doublets. The chemical shifts will be influenced by the surrounding electron-withdrawing groups. The phenolic proton will appear as a broad singlet, and its chemical shift will be concentration and solvent-dependent.
- ^{13}C NMR: The ^{13}C NMR spectrum will provide information on the carbon skeleton. The spectrum should display seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the three fluorine atoms.

Experimental Protocol: NMR

- Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

- Data Acquisition: Acquire ^1H , ^{13}C , and potentially 2D NMR spectra (e.g., COSY, HSQC) for full structural assignment.

Conclusion

The analytical methods outlined in this application note provide a robust framework for the comprehensive characterization of **2-Bromo-4-chloro-5-(trifluoromethyl)phenol**. The combination of a stability-indicating HPLC method for purity and quantification, GC-MS for volatile impurity profiling and identification, and NMR for unambiguous structural confirmation will ensure the quality and consistency of this important chemical intermediate. The provided protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample matrix encountered.

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